

SRI-31142: A Technical Overview of Brain Penetration and Pharmacokinetics

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Compound of Interest				
Compound Name:	SRI-31142			
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Abstract

SRI-31142 is a novel small molecule identified as a putative allosteric inhibitor of the dopamine transporter (DAT). Its potential to modulate dopaminergic neurotransmission without the abuse potential of traditional DAT inhibitors has garnered interest within the neuroscience and drug development communities. A critical aspect of its therapeutic potential lies in its ability to cross the blood-brain barrier and engage its target in the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of **SRI-31142**'s brain penetration and pharmacokinetics, based on available preclinical data. It is intended to serve as a resource for researchers investigating this and similar compounds.

Introduction

SRI-31142 is a brain-penetrant compound that has been investigated for its effects on the dopaminergic system.[1][2] Unlike typical dopamine reuptake inhibitors that bind to the primary substrate site on DAT, SRI-31142 is thought to act at an allosteric site, modulating the transporter's function in a non-competitive manner.[3][4] This mechanism is of particular interest as it may offer a therapeutic window that separates desired clinical efficacy from the adverse effects associated with psychostimulants like cocaine.[2] Preclinical studies have shown that SRI-31142 can attenuate the behavioral and neurochemical effects of cocaine, suggesting its potential as a pharmacotherapy for substance use disorders. However, some



research also indicates that its mechanism of action may be more complex and potentially involve non-DAT pathways.

Brain Penetration and Pharmacokinetics

The ability of a drug to penetrate the CNS is a prerequisite for its action on central targets. For **SRI-31142**, while it is described as a brain-penetrant molecule, detailed quantitative pharmacokinetic data in the public domain are limited.

Brain Penetration

Pharmacokinetic studies have suggested that **SRI-31142** has "low but adequate" brain penetration in rats. This qualitative assessment indicates that the compound can cross the blood-brain barrier and reach concentrations in the brain sufficient to exert a pharmacological effect in the behavioral and neurochemical studies conducted. However, specific quantitative measures of brain penetration, such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma partition coefficient (Kp,uu), have not been reported in the available literature.

Pharmacokinetic Parameters

To date, specific pharmacokinetic parameters for **SRI-31142** in plasma or brain tissue (e.g., Cmax, Tmax, elimination half-life, clearance, and volume of distribution) have not been detailed in published studies. The following table summarizes the current status of available quantitative data.



Parameter	Plasma	Brain	Notes
Cmax	Data not available	Data not available	Maximum concentration
Tmax	Data not available	Data not available	Time to reach maximum concentration
t1/2	Data not available	Data not available	Elimination half-life
AUC	Data not available	Data not available	Area under the concentration-time curve
CL	Data not available	Not applicable	Clearance
Vd	Data not available	Not applicable	Volume of distribution
Brain-to-Plasma Ratio (Kp)	Not applicable	Data not available	A key indicator of overall brain penetration.
Unbound Brain-to- Plasma Partition Coefficient (Kp,uu)	Not applicable	Data not available	The most accurate predictor of CNS target engagement.

Table 1: Summary of Available Quantitative Pharmacokinetic Data for SRI-31142.

Experimental Protocols

The following sections describe the general methodologies that have been and could be employed to further characterize the brain penetration and pharmacokinetics of **SRI-31142**.

In Vivo Microdialysis in the Nucleus Accumbens

This technique is used to measure the extracellular levels of neurotransmitters, like dopamine, and the concentration of exogenously administered compounds in specific brain regions of freely moving animals.





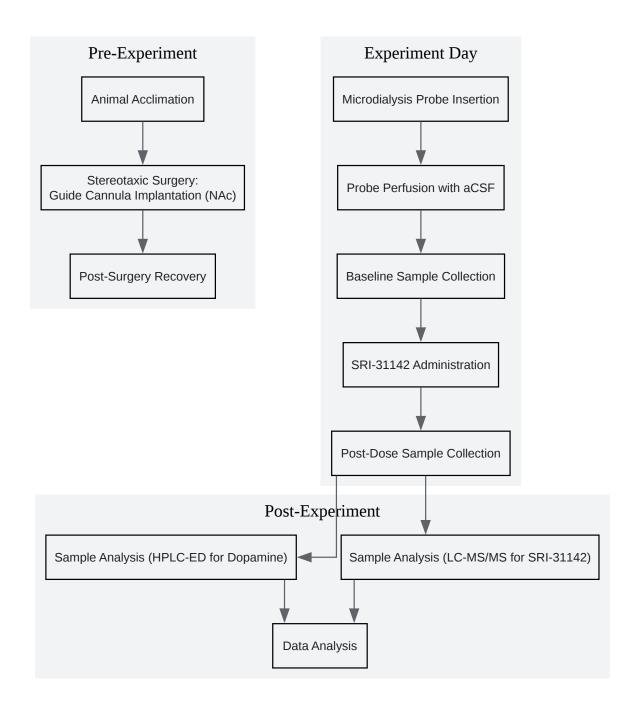


Objective: To determine the effect of **SRI-31142** on dopamine levels in the nucleus accumbens (NAc) and to quantify the concentration of **SRI-31142** at its site of action.

Methodology:

- Animal Surgery: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the NAc. Animals are allowed to recover for several days.
- Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
- Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μ L/min).
- Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
- Drug Administration: **SRI-31142** is administered (e.g., intraperitoneally), and dialysate collection continues for several hours.
- Sample Analysis: Dopamine concentrations in the dialysate are quantified using highperformance liquid chromatography with electrochemical detection (HPLC-ED). SRI-31142 concentrations can be measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).





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Experimental Workflow for In Vivo Microdialysis.

Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to assess the rewarding or aversive effects of drugs.



Objective: To evaluate the abuse potential of **SRI-31142** and its ability to block the rewarding effects of cocaine.

Methodology:

- Electrode Implantation: Rats are surgically implanted with an electrode in a reward-related brain region, typically the medial forebrain bundle.
- Training: Animals are placed in an operant chamber and trained to press a lever to receive a brief electrical stimulation.
- Rate-Frequency Determination: The intensity of the stimulation is varied to determine a baseline rate of responding across different frequencies.
- Drug Testing: Animals are administered SRI-31142, a vehicle control, or a positive control
 like cocaine. The effects of the drug on the rate-frequency curve are measured. A leftward
 shift in the curve indicates a rewarding effect, while a rightward shift suggests an aversive or
 reward-defeating effect.
- Interaction Studies: To test for cocaine-blocking effects, animals are pre-treated with SRI-31142 before a cocaine challenge.

Quantification of SRI-31142 in Brain Tissue and Plasma

To determine pharmacokinetic parameters, concentrations of **SRI-31142** would need to be measured over time in both plasma and brain tissue.

Methodology:

- Dosing: A cohort of animals is administered **SRI-31142** at a defined dose and route.
- Sample Collection: At various time points post-administration, animals are euthanized, and blood and brain samples are collected.
- Sample Preparation: Blood is processed to obtain plasma. Brain tissue is homogenized.
- Extraction: **SRI-31142** is extracted from the plasma and brain homogenate using techniques like protein precipitation or liquid-liquid extraction.



- LC-MS/MS Analysis: The concentration of SRI-31142 in the extracts is quantified using a
 validated LC-MS/MS method, which provides high sensitivity and selectivity.
- Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters.

Signaling Pathways

SRI-31142 is proposed to be a negative allosteric modulator of DAT. The following diagram illustrates the hypothetical mechanism of action at the dopaminergic synapse.

Putative Mechanism of **SRI-31142** at the Dopamine Transporter.

In this model, dopamine is released from the presynaptic terminal and acts on postsynaptic receptors. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thus terminating the signal. Cocaine acts as a competitive inhibitor, blocking the primary binding site on DAT and leading to an increase in synaptic dopamine. **SRI-31142**, as a putative allosteric inhibitor, is thought to bind to a different site on the transporter, inducing a conformational change that reduces its reuptake efficiency. This modulation of DAT activity is hypothesized to occur without the pronounced rewarding effects of competitive inhibitors.

Conclusion

SRI-31142 represents a promising pharmacological tool and a potential therapeutic lead due to its unique profile as a putative allosteric modulator of the dopamine transporter. While preclinical studies have demonstrated its brain penetrance and its ability to counteract the effects of cocaine, a significant gap exists in the public domain regarding its detailed quantitative pharmacokinetic profile. Further studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion, as well as to definitively elucidate its mechanism of action. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be crucial for the continued development of **SRI-31142** and other novel CNS agents.

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